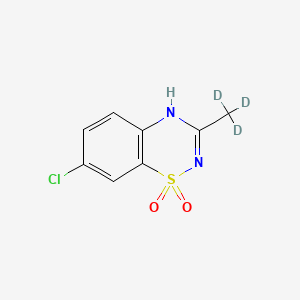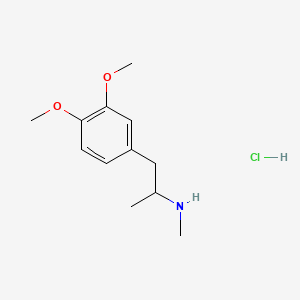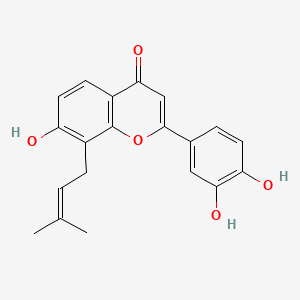
Diazoxide-d3
Übersicht
Beschreibung
Diazoxide-d3 is used as an internal standard for the quantification of diazoxide . Diazoxide is an activator of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel K ir 6.2 . It also activates SUR2A/K ir 6.2 and SUR2B/K ir 6.2 channels in HEK293T cells . Diazoxide inhibits glucose-induced insulin release from isolated rat pancreatic β cells and induces relaxation of isolated rat aortic rings .
Molecular Structure Analysis
The molecular formula of Diazoxide-d3 is C8H4D3ClN2O2S . The average mass is 233.690 Da and the monoisotopic mass is 233.010498 Da .Chemical Reactions Analysis
Diazoxide is known to increase membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction . This results in peripheral vasodilatation and decreases in peripheral vascular resistance .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions Involving Diazo Reagents
Diazoxide-d3 plays a significant role in multicomponent reactions of diazo compounds . These reactions are chemical transformations where three or more compounds react in a highly selective manner to form complex organic molecules . Diazoxide-d3, as a diazo compound, has unique and surprisingly diverse reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation .
Neuroprotection
Diazoxide-d3 has been shown to protect neurons from different neurotoxic insults in vitro and ex vivo . It effectively protects NSC-34 motoneurons from glutamatergic, oxidative, and inflammatory damage . This neuroprotective role of diazoxide is mediated by the activation of Nrf2 expression and nuclear translocation .
Antioxidative Pathway Activation
Diazoxide-d3 activates antioxidative pathways, which is a new mechanism of action that prevents neurodegeneration . This antioxidative pathway activation is beneficial for diseases such as multiple sclerosis .
ATP-Sensitive Potassium Channel Activation
Diazoxide-d3 is a well-known ATP-sensitive potassium channel activator . The activation of these channels has become a promising new therapeutic approach for the treatment of neurodegenerative diseases due to their role in mitochondrial and cellular protection .
Treatment of Hyperinsulinism
Diazoxide is the first-line drug for treating hyperinsulinism and is the only pharmacological agent approved for hyperinsulinism by the Federal Drug Administration . It’s worth noting that the deuterated form, Diazoxide-d3, would likely share this application due to its similar structure and function.
Synthesis of Natural Compounds
Diazo compounds like Diazoxide-d3 find their application in obtaining a variety of privileged motifs in drug design, such as a wide range of heterocyclic systems and spirocyclic scaffolds, as well as in the synthesis of natural compounds .
Wirkmechanismus
Target of Action
Diazoxide-d3 primarily targets the ATP-sensitive potassium channels (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin secretion in response to changes in blood glucose levels .
Mode of Action
Diazoxide-d3 acts as a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, diazoxide promotes a potassium efflux from beta cells . This results in the hyperpolarization of the cell membrane, leading to a decrease in calcium influx and subsequently reduced release of insulin .
Biochemical Pathways
The activation of KATP channels by diazoxide-d3 affects several biochemical pathways. It leads to the hyperpolarization of the beta cell membrane , which inhibits the release of insulin . This action directly impacts the glucose metabolism pathway by increasing glucose release by the liver . Additionally, diazoxide-d3 has been shown to activate antioxidative pathways, providing neuroprotective effects .
Pharmacokinetics
Diazoxide-d3 is generally taken orally . It is metabolized in the liver through oxidation and sulfate conjugation . The elimination half-life of diazoxide is between 21-45 hours, and it is excreted through the kidneys . The protein binding of diazoxide is approximately 90% .
Result of Action
The primary result of diazoxide-d3’s action is the inhibition of insulin release from the pancreas, leading to an increase in blood glucose levels . This makes it effective in treating conditions like hyperinsulinemic hypoglycemia . Additionally, diazoxide-d3 exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .
Action Environment
The action of diazoxide-d3 can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for diazoxide to exert its effects on KATP channels . Furthermore, the drug’s effectiveness can be affected by the patient’s metabolic state and the presence of other medications . It’s also important to note that diazoxide has been associated with serious adverse effects such as pulmonary hypertension and neutropenia .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBFKVLRPITMI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazoxide-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)





![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)

